T-705RTP-13C5 Sodium Salt T-705RTP-13C5 Sodium Salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC0199152
InChI:
SMILES:
Molecular Formula: C₅¹³C₅H₁₅FN₃O₁₅P₃ . Naₓ
Molecular Weight: 534.122299

T-705RTP-13C5 Sodium Salt

CAS No.:

Cat. No.: VC0199152

Molecular Formula: C₅¹³C₅H₁₅FN₃O₁₅P₃ . Naₓ

Molecular Weight: 534.122299

* For research use only. Not for human or veterinary use.

T-705RTP-13C5 Sodium Salt -

Specification

Molecular Formula C₅¹³C₅H₁₅FN₃O₁₅P₃ . Naₓ
Molecular Weight 534.122299

Introduction

Chemical Structure and Properties

Molecular Composition

The molecular structure of T-705RTP-13C5 Sodium Salt reflects its complex design tailored for antiviral activity. It consists of a pyrazinecarboxamide core attached to a ribofuranosyl moiety, which is further phosphorylated to form a triphosphate group. The incorporation of 13C^{13}C isotopes in the ribose unit enables precise tracking in biochemical assays .

The molecular formula C513C5H15FN3O15P3xNaC_5^{13}C_5H_{15}FN_3O_{15}P_3 \cdot xNa indicates the presence of fluorine (F), nitrogen (N), and phosphorus (P) atoms essential for its function as an RdRp inhibitor . The sodium salt form enhances its solubility and stability for experimental applications.

Physical and Chemical Characteristics

Synthesis and Labeling

Synthesis Pathway

The synthesis of T-705RTP-13C5 Sodium Salt involves the ribosylation and phosphorylation of favipiravir to form the active triphosphate derivative (T-705RTP). The incorporation of 13C^{13}C-labeled ribose units occurs during the ribosylation step, ensuring uniform labeling across all carbon atoms in the ribofuranosyl moiety .

Phosphorylation is achieved through enzymatic or chemical methods that add three phosphate groups to the ribose unit, forming the triphosphate structure essential for RdRp inhibition . The final step involves neutralizing the compound with sodium ions to produce the sodium salt form.

Isotope Labeling

Stable isotope labeling with 13C^{13}C enhances the utility of T-705RTP in research applications. It allows researchers to track the metabolic fate of the compound in vivo and in vitro using techniques such as NMR spectroscopy and mass spectrometry .

Mechanism of Action

Antiviral Activity

T-705RTP, the active form of favipiravir, inhibits viral replication by targeting RdRp, an enzyme critical for RNA synthesis in RNA viruses. The triphosphate group mimics natural nucleotides, allowing it to compete with purine bases during viral RNA chain elongation . This results in premature termination or lethal mutagenesis, effectively halting viral replication.

Studies have demonstrated that T-705RTP specifically disrupts early or intermediate stages of viral replication without affecting absorption or release processes . This specificity minimizes off-target effects and reduces cytotoxicity compared to other antiviral agents like ribavirin.

Applications

Pharmacological Research

T-705RTP-13C5 Sodium Salt serves as a critical tool in pharmacological studies aimed at understanding favipiravir's mechanism of action and optimizing its therapeutic potential. Its labeled form enables precise quantification in pharmacokinetic assays, facilitating dose optimization and toxicity evaluation .

Antiviral Drug Development

The compound's efficacy against RNA viruses makes it a promising candidate for developing treatments against emerging viral diseases such as influenza, arenaviruses, flaviviruses, and bunyaviruses . Its ability to target conserved elements in RdRp suggests broad applicability across diverse viral families.

Experimental Findings

In Vitro Studies

In vitro experiments have shown that T-705RTP inhibits viral replication effectively at micromolar concentrations without significant cytotoxicity . Time-of-addition studies reveal that the compound acts during early or intermediate stages of the viral life cycle, providing insights into its therapeutic window.

Comparative Efficacy

Comparative studies with ribavirin indicate superior efficacy for T-705RTP against several RNA viruses, including arenaviruses responsible for hemorrhagic fevers . Table 1 summarizes key findings:

VirusEC90 (μM\mu M) ± SDEC50 (μM\mu M) ± SD
GTOV43±2043 \pm 2015±1215 \pm 12
JUNV-R21±1921 \pm 1912±1112 \pm 11
MACV53±1153 \pm 1114±514 \pm 5

These data highlight T-705RTP's potency relative to ribavirin across multiple viral strains.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator